molecular formula C9H8N4O5S B7512406 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide

4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B7512406
M. Wt: 284.25 g/mol
InChI Key: PVBSLPHBUFKHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anti-cancer, and anti-bacterial properties, 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and protect against DNA damage. It also has neuroprotective effects and has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide in lab experiments is its broad spectrum of activity against various diseases. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which may limit its use in vivo. It is also important to note that further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the study of 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It is also important to investigate its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential for drug development.

Synthesis Methods

The synthesis of 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide involves the reaction between 4-hydroxy-3-nitrobenzenesulfonyl chloride and 1H-pyrazole-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Scientific Research Applications

4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also has anti-cancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has anti-bacterial activity against Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5S/c14-9-2-1-7(3-8(9)13(15)16)19(17,18)12-6-4-10-11-5-6/h1-5,12,14H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBSLPHBUFKHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=CNN=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide

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